molecular formula C17H21NO B8648820 (S)-N-Benzyl-4-methoxy-alpha-methylbenzeneethanamine

(S)-N-Benzyl-4-methoxy-alpha-methylbenzeneethanamine

Cat. No. B8648820
M. Wt: 255.35 g/mol
InChI Key: CVGPWMGXKOKNFD-AWEZNQCLSA-N
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Description

(S)-N-Benzyl-4-methoxy-alpha-methylbenzeneethanamine is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-N-Benzyl-4-methoxy-alpha-methylbenzeneethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-Benzyl-4-methoxy-alpha-methylbenzeneethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(S)-N-Benzyl-4-methoxy-alpha-methylbenzeneethanamine

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

(2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine

InChI

InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3/t14-/m0/s1

InChI Key

CVGPWMGXKOKNFD-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A sample of 3.02 g (11.8 mmol) of 1-(4′-methoxyphenyl)-2-benzylaminopropane (42) was reacted with 1.8 g (11.8 mmol) (S)-(+)-mandelic acid to give 530 mg (35% based on enantiomeric abundance) of the free amine after workup. 1H NMR (CDCl3) δ□ 1.10 (d, 3H, J=6.3 Hz), 2.57-2.76 (m, 2H), 2.88-2.94 (m, 1H), 3.79 (s, 3H), 3.72-3.88 (m, 2H), 6.82 (d, 2H, J=8.7 Hz), 7.07 (d, 2H, J=8.4 Hz), 7.15-7.31 (m, 5H); MS (APCI+) m/z (rel): 256 (100); [α]D=−30.4° (c=1.25 MeOH).
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Yield
35%

Synthesis routes and methods II

Procedure details

A sample of 3.36 g (13.2 mmol) of the racemate 1-(4′-methoxyphenyl)-2-benzylaminopropane (42) was reacted with 2.0 g (13.2 mmol) of (R)-(−)-mandelic acid to give 740 mg (44% based on enantiomeric abundance) of the free amine after workup. 1H NMR, (CDCl3) δ□ 1.10 (d, 3H, J=6.2 Hz), 2.55-2.76 (m, 2H), 2.88-2.95 (m, 1H), 3.73-3.88 (m, 2H), 3.79 (s, 3H), 6.80 (d, 2H, J=8.7 Hz), 7.08 (d, 2H, J=8.4 Hz), 7.15-7.30 (m, 5H); MS (APCI+) m/z (rel): 256 (100); [α]D=+30.5° (c=1.1 MeOH).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Yield
44%

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